molecular formula C19H19ClN2O3 B269230 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B269230
M. Wt: 358.8 g/mol
InChI Key: PXBWNCNAUUFYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry due to its potential use in the prevention and treatment of dental caries. CPP-ACP is a complex of casein phosphopeptides (CPP) and amorphous calcium phosphate (ACP) that has been shown to have a variety of biochemical and physiological effects in the oral cavity.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is complex and multifaceted. It is believed that 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide works by binding to tooth enamel and forming a protective layer that helps to prevent demineralization. Additionally, 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to inhibit the growth of cariogenic bacteria by disrupting their ability to form biofilms. Finally, 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to enhance the efficacy of fluoride treatments by increasing the uptake of fluoride ions into tooth enamel.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has a variety of biochemical and physiological effects in the oral cavity. Research has shown that 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can help to remineralize tooth enamel, reduce the incidence of dental caries, and improve the overall health of the oral cavity. Additionally, 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have antibacterial properties, which may help to reduce the risk of oral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its ability to mimic the natural processes that occur in the oral cavity. This makes 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide an ideal tool for studying the mechanisms of dental caries and developing new treatments for the disease. However, there are also some limitations to using 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments. For example, the complex nature of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide makes it difficult to isolate and study specific components of the compound.

Future Directions

There are many potential future directions for research on 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is the development of new formulations of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide that are more effective at preventing and treating dental caries. Additionally, research is needed to better understand the mechanisms of action of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide and how it interacts with other compounds in the oral cavity. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in human subjects.

Synthesis Methods

2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is synthesized through a multi-step process that involves the modification of casein phosphopeptides with amorphous calcium phosphate. The process begins with the isolation of casein phosphopeptides from milk, which are then modified with calcium and phosphate ions to form a stable complex. The resulting complex is then purified and dried to produce 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in its final form.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been the subject of numerous scientific studies, with a focus on its potential use in the prevention and treatment of dental caries. Research has shown that 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has the ability to remineralize tooth enamel, inhibit the growth of cariogenic bacteria, and enhance the efficacy of fluoride treatments. These findings suggest that 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide may be a valuable tool in the fight against dental caries, which is one of the most common oral health problems worldwide.

properties

Product Name

2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C19H19ClN2O3/c20-16-5-1-2-6-17(16)25-13-18(23)21-15-9-7-14(8-10-15)19(24)22-11-3-4-12-22/h1-2,5-10H,3-4,11-13H2,(H,21,23)

InChI Key

PXBWNCNAUUFYIV-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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